molecular formula C13H12ClN3 B14706026 N'-(3-chloro-4-methylphenyl)pyridine-4-carboximidamide CAS No. 23564-67-2

N'-(3-chloro-4-methylphenyl)pyridine-4-carboximidamide

Cat. No.: B14706026
CAS No.: 23564-67-2
M. Wt: 245.71 g/mol
InChI Key: NUNHPHHBQUMIGL-UHFFFAOYSA-N
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Description

N’-(3-chloro-4-methylphenyl)pyridine-4-carboximidamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a carboximidamide group and a 3-chloro-4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-4-methylphenyl)pyridine-4-carboximidamide typically involves the reaction of 3-chloro-4-methylaniline with pyridine-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboximidamide group. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of N’-(3-chloro-4-methylphenyl)pyridine-4-carboximidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloro-4-methylphenyl)pyridine-4-carboximidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(3-chloro-4-methylphenyl)pyridine-4-carboximidamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(3-chloro-4-methylphenyl)pyridine-4-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(3-chloro-4-methylphenyl)pyridine-4-carboximidamide is unique due to its specific substitution pattern on the pyridine ring and the presence of both a chloro and a methyl group on the phenyl ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

CAS No.

23564-67-2

Molecular Formula

C13H12ClN3

Molecular Weight

245.71 g/mol

IUPAC Name

N'-(3-chloro-4-methylphenyl)pyridine-4-carboximidamide

InChI

InChI=1S/C13H12ClN3/c1-9-2-3-11(8-12(9)14)17-13(15)10-4-6-16-7-5-10/h2-8H,1H3,(H2,15,17)

InChI Key

NUNHPHHBQUMIGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=C(C2=CC=NC=C2)N)Cl

Origin of Product

United States

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